molecular formula C22H19N3O B12939005 2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one CAS No. 26975-85-9

2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one

Cat. No.: B12939005
CAS No.: 26975-85-9
M. Wt: 341.4 g/mol
InChI Key: HWRAWHUGKNZBHK-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a methyl(phenyl)amino group and two diphenyl groups attached to the imidazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with benzylamine and ammonium acetate in acetic acid, followed by cyclization to form the imidazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4-diphenyl-1H-imidazol-5(4H)-one: Lacks the methyl(phenyl)amino group, resulting in different chemical and biological properties.

    2-(Methyl(phenyl)amino)-1H-imidazol-5(4H)-one: Lacks the diphenyl groups, affecting its stability and reactivity.

Uniqueness

2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl(phenyl)amino and diphenyl groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

26975-85-9

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one

InChI

InChI=1S/C22H19N3O/c1-25(19-15-9-4-10-16-19)21-23-20(26)22(24-21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,26)

InChI Key

HWRAWHUGKNZBHK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(C(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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